molecular formula C11H9F2NO3S B1326684 Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate CAS No. 1071369-10-2

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate

Cat. No.: B1326684
CAS No.: 1071369-10-2
M. Wt: 273.26 g/mol
InChI Key: NZZXHQBTINITSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate typically involves the reaction of 6,7-difluoro-1,3-benzoxazole-2-thiol with ethyl bromoacetate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzoxazole ring can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The thioester group can undergo hydrolysis or other transformations, further modulating the compound’s activity and interactions with molecular pathways .

Comparison with Similar Compounds

Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s overall properties and applications.

Properties

IUPAC Name

ethyl 2-[(6,7-difluoro-1,3-benzoxazol-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S/c1-2-16-8(15)5-18-11-14-7-4-3-6(12)9(13)10(7)17-11/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZXHQBTINITSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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